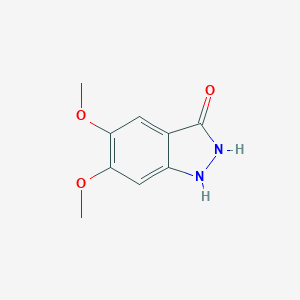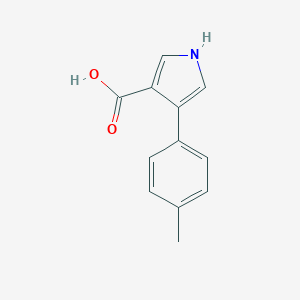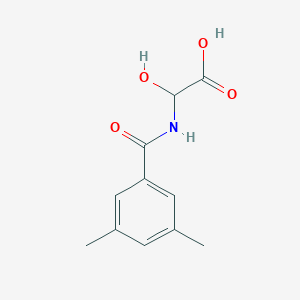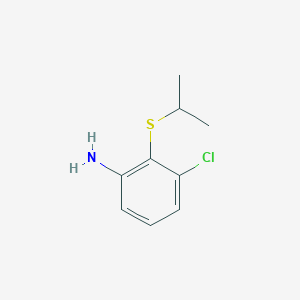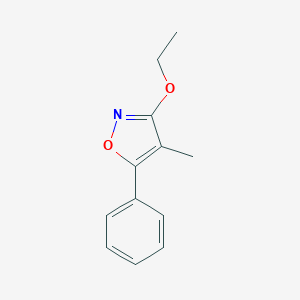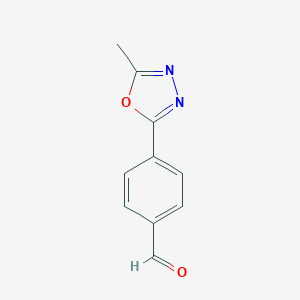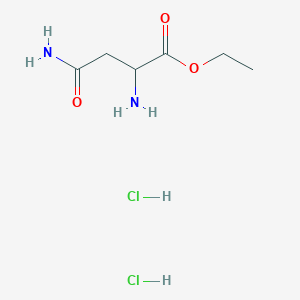
Ethyl 2,4-diamino-4-oxobutanoate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,4-diamino-4-oxobutanoate dihydrochloride is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 232.17 g/mol. This compound is also known as ethyl 2,4-diaminobutyrate dihydrochloride, and its chemical formula is C6H14Cl2N2O3.
Mecanismo De Acción
The mechanism of action of Ethyl 2,4-diamino-4-oxobutanoate dihydrochloride is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Ethyl 2,4-diamino-4-oxobutanoate dihydrochloride has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 2,4-diamino-4-oxobutanoate dihydrochloride in lab experiments include its high purity and stability, its ability to selectively inhibit the activity of certain enzymes, and its low toxicity. However, its limitations include its high cost and the need for specialized equipment and expertise to handle it safely.
Direcciones Futuras
There are several future directions for the research and development of Ethyl 2,4-diamino-4-oxobutanoate dihydrochloride. These include the development of new drugs and therapies for various diseases, the investigation of its mechanism of action, and the exploration of its potential applications in other areas of scientific research. Additionally, further research is needed to determine the optimal dosage and administration of this compound for maximum effectiveness and safety.
Métodos De Síntesis
The synthesis of Ethyl 2,4-diamino-4-oxobutanoate dihydrochloride involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the addition of sodium nitrite and hydrochloric acid. The resulting product is then purified using recrystallization to obtain the final product.
Aplicaciones Científicas De Investigación
Ethyl 2,4-diamino-4-oxobutanoate dihydrochloride is commonly used in scientific research as a reagent for the synthesis of various compounds. It is also used in the development of new drugs and therapies for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
175414-76-3 |
|---|---|
Nombre del producto |
Ethyl 2,4-diamino-4-oxobutanoate dihydrochloride |
Fórmula molecular |
C6H14Cl2N2O3 |
Peso molecular |
233.09 g/mol |
Nombre IUPAC |
ethyl 2,4-diamino-4-oxobutanoate;dihydrochloride |
InChI |
InChI=1S/C6H12N2O3.2ClH/c1-2-11-6(10)4(7)3-5(8)9;;/h4H,2-3,7H2,1H3,(H2,8,9);2*1H |
Clave InChI |
COUJRFGPJWMMGC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC(=O)N)N.Cl.Cl |
SMILES canónico |
CCOC(=O)C(CC(=O)N)N.Cl.Cl |
Sinónimos |
DL-ASPARAGINE ETHYL ESTER DIHYDROCHLORIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B71080.png)

